2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-(4-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Radiosynthesis Applications
A study by Dollé et al. (2008) on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, exemplifies the potential use of complex acetamide derivatives in medical imaging. This research highlights the synthesis and application of radioligands for in vivo imaging using positron emission tomography (PET), which could be a relevant area of application for the compound , given its complex structure that may allow for selective binding and imaging of specific biological targets (Dollé et al., 2008).
Synthesis and Pharmacological Properties
Santagati et al. (1994) investigated the synthesis and pharmacological properties of benzothiazole, 1,3-4-oxadiazole, and 1,3,4-thiadiazole derivatives. Their work contributes to understanding how modifications in the molecular structure, such as incorporating 1,2,4-oxadiazol rings, influence the pharmacological activities of these compounds. This research could provide a foundation for exploring the scientific research applications of the specified acetamide compound, particularly in developing new pharmacologically active agents (Santagati et al., 1994).
Anticancer Activity
Al-Sanea et al. (2020) discussed the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives. This study demonstrates the potential for derivatives of pyrimidin-4-yl and pyrazol1-yl in anticancer research, suggesting areas where the compound might be applied, particularly in the development and testing of new anticancer agents (Al-Sanea et al., 2020).
Synthesis of Heterocycles
Janda (2001) explored the synthesis of 5-aryl-1,3,4-oxadiazolyl-2-acetic acids, providing insight into methods for synthesizing compounds with the 1,3,4-oxadiazol ring, similar to the structure of the specified compound. This research outlines synthetic strategies that could be applicable to the compound , especially in synthesizing and exploring the properties of novel heterocycles (Janda, 2001).
Mechanism of Action
1,2,4-Oxadiazoles are a class of organic compounds containing a five-membered heterocyclic ring structure composed of three carbon atoms, one oxygen atom, and one nitrogen atom . They have been studied for their potential biological activities, including antioxidant , anticancer, and antimicrobial properties . The exact targets and mode of action can vary widely depending on the specific substitutions on the oxadiazole ring .
properties
IUPAC Name |
2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-3-14-8-10-15(11-9-14)23-17(28)13-27-21(29)19(20-24-18(4-2)31-25-20)16-7-5-6-12-26(16)22(27)30/h8-11H,3-7,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFQGZOWJIAYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=C3CCCCN3C2=O)C4=NOC(=N4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.